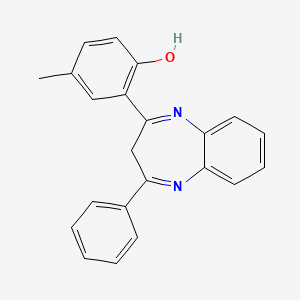
4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound features a phenol group, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. Common synthetic routes include:
Condensation Reaction: Ortho-phenylenediamine reacts with an aldehyde or ketone under acidic or basic conditions to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzodiazepine core structure.
Functional Group Modification: Introduction of the phenol and methyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzodiazepine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) can be employed.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical reagents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of 4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic, sedative, and anticonvulsant effects.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Chlordiazepoxide: Another benzodiazepine used for its anxiolytic effects.
Nitrazepam: Known for its hypnotic and sedative properties.
Uniqueness
4-methyl-2-(4-phenyl-3H-1,5-benzodiazepin-2-yl)phenol is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the phenol group may also contribute to its distinct chemical reactivity and biological activity compared to other benzodiazepines.
特性
分子式 |
C22H18N2O |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
4-methyl-2-(2-phenyl-3H-1,5-benzodiazepin-4-yl)phenol |
InChI |
InChI=1S/C22H18N2O/c1-15-11-12-22(25)17(13-15)21-14-20(16-7-3-2-4-8-16)23-18-9-5-6-10-19(18)24-21/h2-13,25H,14H2,1H3 |
InChIキー |
AMFVPDLFNQOHOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


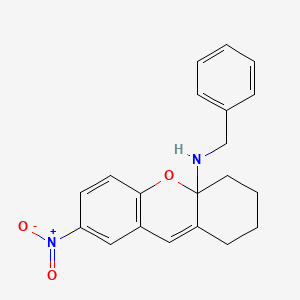
![4-(5-{(Z)-[5-iminio-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11645765.png)
![Ethyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11645767.png)
![Propan-2-yl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11645775.png)
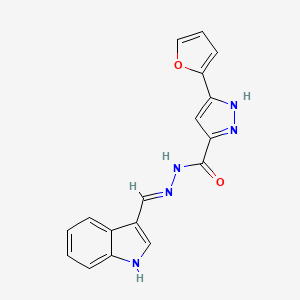
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-nitrobenzoate](/img/structure/B11645782.png)
![1-[(2-Fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B11645789.png)
![ethyl (5Z)-5-(furan-2-ylmethylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11645792.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{(1E)-N-[2-(piperazin-1-yl)ethyl]ethanimidoyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11645800.png)

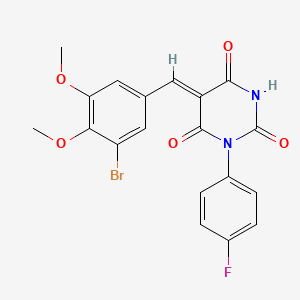
![1-(4-methylphenyl)-N-[(1E)-4-(4-methylphenyl)phthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11645824.png)
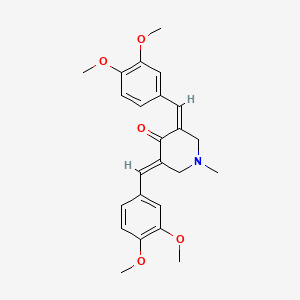
![4-({3-[benzyl(dimethyl)ammonio]propyl}carbamoyl)-2-[(E)-(hydroxyimino)methyl]-1-methylpyridinium](/img/structure/B11645833.png)
